Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate
Description
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate is a cyclopropane-containing ester derivative characterized by a 3-fluorophenoxy substituent attached to the cyclopropane ring. Its structure combines the steric constraints of the cyclopropane moiety with the electronic effects of the fluorine atom, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Cyclopropane derivatives are widely studied for their unique reactivity and biological activity, particularly in drug discovery targeting kinases, neuroprotective pathways, and enzyme inhibition . The compound’s methyl ester group enhances solubility and stability, facilitating its use in synthetic workflows.
Properties
IUPAC Name |
methyl 1-(3-fluorophenoxy)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-10(13)11(5-6-11)15-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJLOMQMNOWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanecarboxylate Core Synthesis
Cyclopropanation of Alkenes:
The methyl cyclopropanecarboxylate moiety can be synthesized by cyclopropanation of methyl acrylate or related alkenes using diazo compounds (e.g., diazomethane) in the presence of a catalyst such as copper or rhodium complexes. This yields methyl cyclopropanecarboxylate intermediates with high stereoselectivity.Ring Closure from Haloesters:
Alternatively, halo-substituted esters (e.g., α-haloesters) can undergo intramolecular nucleophilic substitution to form the cyclopropane ring. For example, α-bromo or α-chloro methyl esters can cyclize under basic conditions to produce the cyclopropanecarboxylate.
Introduction of the 3-Fluorophenoxy Group
Nucleophilic Substitution on Cyclopropyl Halides:
The cyclopropyl halide intermediate (e.g., methyl 1-chlorocyclopropanecarboxylate) reacts with 3-fluorophenol under basic conditions (such as potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO to yield this compound.Transition Metal-Catalyzed Coupling:
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) can be employed where the cyclopropyl halide or triflate intermediate couples with 3-fluorophenol in the presence of a suitable ligand and base, providing high yields and selectivity.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Methyl acrylate, diazomethane, Cu catalyst | Cyclopropanation to form methyl cyclopropanecarboxylate | Cyclopropane ring formed |
| 2 | Chlorination (e.g., SOCl2) | Conversion to methyl 1-chlorocyclopropanecarboxylate | Halide intermediate |
| 3 | 3-Fluorophenol, K2CO3, DMF, 80°C | Nucleophilic substitution to introduce 3-fluorophenoxy | Target compound obtained |
Research Findings and Optimization Notes
Stereochemistry Control:
The stereoselectivity of the cyclopropanation step is crucial for biological activity. Catalysts and reaction conditions are optimized to favor the desired stereoisomer.Yield and Purity:
The nucleophilic substitution step requires careful control of base strength and temperature to minimize side reactions such as elimination or ring opening.Alternative Methods:
Some patents describe alternative routes using cyclopropylmethanol intermediates converted to mesylates or tosylates, which then undergo substitution with 3-fluorophenol.Scalability:
The described methods are amenable to scale-up with appropriate modifications to reaction times and purification steps.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclopropanation of alkene | Methyl acrylate | Diazomethane, Cu catalyst | Room temp to reflux | High stereoselectivity | Diazomethane toxicity |
| Haloester ring closure | α-Halo methyl ester | Base (NaH, K2CO3) | Polar aprotic solvent | Simple reagents | Possible side reactions |
| Nucleophilic substitution | Cyclopropyl halide | 3-Fluorophenol, base | 60–100°C, DMF/DMSO | Direct introduction of fluorophenoxy | Requires halide intermediate |
| Pd-catalyzed coupling | Cyclopropyl halide/triflate | Pd catalyst, ligand, base | Mild to moderate temp | High selectivity, mild conditions | Cost of catalysts |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1-(3-fluorophenoxy)cyclopropanecarboxylic acid.
Reduction: 1-(3-fluorophenoxy)cyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropane ring and fluorophenoxy group contribute to its binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
The following table highlights key structural analogs and their properties:
Key Differences and Trends
- Substituent Effects: Fluorine vs. Phenyl vs. Heteroaromatic Groups: Pyrazole- or piperidine-substituted analogs (e.g., ) show enhanced target selectivity due to additional hydrogen-bonding interactions.
- Synthetic Accessibility :
- Biological Activity: ALK inhibitors () prioritize substituents like cyano and trifluoromethyl for kinase selectivity, whereas neuroprotective analogs () favor bulky groups (e.g., piperidine) for receptor binding.
Metabolic and Industrial Considerations
- Metabolism: Cyclopropanecarboxylate derivatives are metabolized via carnitine-mediated pathways in fungi, forming γ-hydroxybutyric acid .
- Industrial Relevance : Methyl cyclopropanecarboxylate derivatives are produced by key players like Zhejiang Xinsanhe Pharmaceutical and Capot Chemical, driven by demand for high-purity intermediates in custom drug formulations .
Research and Development Insights
- Stereochemical Impact : Enantiomeric purity (e.g., cis vs. trans isomers) critically influences biological activity, as seen in σ receptor ligands and ALK inhibitors .
- Safety Profiles : Brominated analogs (e.g., ) exhibit higher toxicity compared to fluorinated derivatives, necessitating stringent handling protocols.
Biological Activity
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.2 g/mol
- Structure : The compound features a cyclopropane ring and a fluorophenoxy group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorophenol with cyclopropanecarboxylic acid chloride, using triethylamine as a base in dichloromethane. This method ensures high yield and purity under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The unique structure allows it to bind selectively to molecular targets, potentially influencing various biochemical pathways. The cyclopropane moiety contributes to its conformational rigidity, enhancing binding affinity.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. The inhibition of COX-1 is significant due to its role in inflammation and pain pathways. Compounds similar to this compound have shown varying degrees of COX-1 inhibition, suggesting that structural modifications can enhance or reduce activity .
Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of this compound exhibit distinct antiproliferative effects on human cancer cell lines, such as U937 (a myeloid leukemia cell line). These compounds demonstrate effective inhibition of cell proliferation without significant cytotoxicity, making them promising candidates for further development in cancer therapies .
Case Study 1: COX-1 Inhibition
A study evaluated the inhibition of COX-1 by this compound analogues. The results indicated that certain structural modifications led to improved selectivity and potency against COX-1 compared to COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Case Study 2: Anticancer Activity
In another research effort, the compound's derivatives were tested against various cancer cell lines. The findings revealed that specific analogues significantly inhibited the growth of U937 cells while sparing normal cells, indicating a selective action that could minimize adverse effects in therapeutic applications .
Data Summary
| Study | Target | Activity | Cell Line | Outcome |
|---|---|---|---|---|
| Study 1 | COX-1 | Inhibition | OVCAR-3 | Potent inhibition observed |
| Study 2 | Cancer Cells | Antiproliferative | U937 | Selective growth inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
